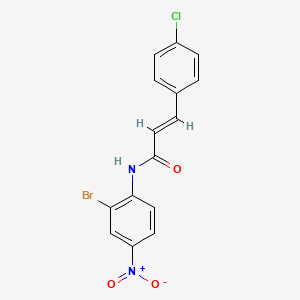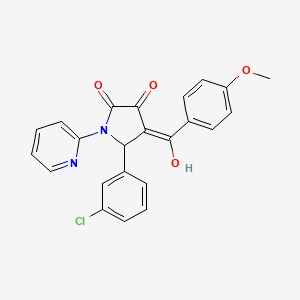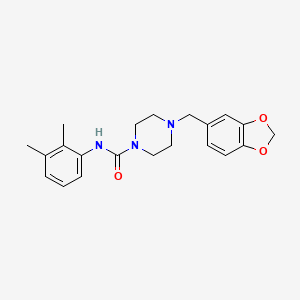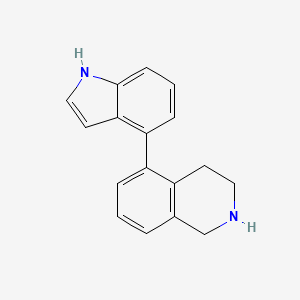
N-(1,4-dimethylpentyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,4-dimethylpentyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide, commonly known as DMPP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMPP is a pyrazole derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
作用機序
The mechanism of action of DMPP involves its binding to the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and are involved in the regulation of immune function. DMPP binds to CB2 receptors and activates downstream signaling pathways that lead to the inhibition of pro-inflammatory cytokine production and the activation of the analgesic pathway. DMPP also induces apoptosis and inhibits cell proliferation in cancer cells by activating the CB2 receptor.
Biochemical and Physiological Effects:
DMPP has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DMPP has also been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. Additionally, DMPP has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
DMPP has several advantages as a research tool. It is a stable and highly soluble compound that can be easily synthesized in large quantities. DMPP has also been shown to have a high affinity for the CB2 receptor, making it a potent agonist. However, DMPP also has some limitations. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to study its pharmacokinetics. Additionally, DMPP has been shown to have off-target effects on other receptors, which can complicate its interpretation in experiments.
将来の方向性
There are several future directions for the study of DMPP. One area of research is the development of DMPP analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of DMPP in other disease conditions, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to better understand the mechanism of action of DMPP and its effects on other receptors.
合成法
DMPP can be synthesized using a multi-step process that involves the reaction of 4-methylvaleraldehyde with 2-bromoethyl phenyl ether to form 1-(4-methylpentyl)-2-phenylethanol. The resulting compound is then reacted with hydrazine hydrate to form the pyrazole ring, which is then reacted with phenoxyacetyl chloride to form DMPP.
科学的研究の応用
DMPP has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. DMPP has also been shown to have analgesic effects by inhibiting the activation of the nociceptive pathway. Additionally, DMPP has been shown to have antitumor effects by inducing apoptosis and inhibiting cell proliferation in cancer cells.
特性
IUPAC Name |
N-(5-methylhexan-2-yl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-13(2)9-10-14(3)19-18(22)17-11-15(20-21-17)12-23-16-7-5-4-6-8-16/h4-8,11,13-14H,9-10,12H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYKREGWHBXBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)NC(=O)C1=NNC(=C1)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5314650.png)

![N-[1-(2,4-dimethylphenyl)ethyl]-3-fluorobenzamide](/img/structure/B5314667.png)
![N,N-diethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5314669.png)

![1-({5-[(3-acetylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-N-methylpyrrolidine-3-carboxamide](/img/structure/B5314686.png)
![(3S*,4R*)-1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-methoxypiperidin-4-amine](/img/structure/B5314692.png)
![3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}propyl acetate](/img/structure/B5314705.png)
![1-{[(2R,5S)-5-(isoquinolin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B5314710.png)


![2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate](/img/structure/B5314744.png)
![6-{[(3,4-dimethoxybenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5314758.png)
